7-Methyl-4-azafluorenone, 2,4,6-trimethylphenylimine
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Overview
Description
(5E)-7-METHYL-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines an indeno[1,2-b]pyridine core with a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-7-METHYL-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[1,2-b]pyridine scaffold.
Introduction of the Trimethylphenyl Group: The trimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, using 2,4,6-trimethylbenzene and a suitable catalyst such as aluminum chloride.
Formation of the Imine Group: The final step involves the condensation of the intermediate with an amine to form the imine group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5E)-7-METHYL-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5E)-7-METHYL-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the design of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (5E)-7-METHYL-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenyl Derivatives: Compounds with similar trimethylphenyl groups, such as tris(2,4,6-trimethoxyphenyl)phosphine, exhibit comparable chemical properties.
Indeno[1,2-b]pyridine Derivatives: Other derivatives of indeno[1,2-b]pyridine, such as 2-amino-7-aryl-5-methyl-indeno[1,2-b]pyridine, share structural similarities.
Uniqueness
(5E)-7-METHYL-N-(2,4,6-TRIMETHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20N2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
7-methyl-N-(2,4,6-trimethylphenyl)indeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C22H20N2/c1-13-7-8-17-19(12-13)22(18-6-5-9-23-21(17)18)24-20-15(3)10-14(2)11-16(20)4/h5-12H,1-4H3 |
InChI Key |
GMAVMGKWWKGEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=NC4=C(C=C(C=C4C)C)C)C=CC=N3 |
Origin of Product |
United States |
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